(3S)-3-(2-Ethoxyethoxy)pyrrolidine

Chiral safety profiling Enantiomer toxicity differentiation Laboratory risk assessment

(3S)-3-(2-Ethoxyethoxy)pyrrolidine (CAS 880361-92-2) is a chiral, enantiopure pyrrolidine ether with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. As a (3S)-configured secondary amine bearing a 2-ethoxyethoxy side chain at the 3-position of the pyrrolidine ring, it serves as a versatile chiral building block and intermediate in medicinal chemistry.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13329822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(2-Ethoxyethoxy)pyrrolidine
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOCCOC1CCNC1
InChIInChI=1S/C8H17NO2/c1-2-10-5-6-11-8-3-4-9-7-8/h8-9H,2-7H2,1H3/t8-/m0/s1
InChIKeyMOHYICJCYSMBPX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(2-Ethoxyethoxy)pyrrolidine – Chiral Pyrrolidine Ether Building Block for Stereospecific Drug Discovery


(3S)-3-(2-Ethoxyethoxy)pyrrolidine (CAS 880361-92-2) is a chiral, enantiopure pyrrolidine ether with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . As a (3S)-configured secondary amine bearing a 2-ethoxyethoxy side chain at the 3-position of the pyrrolidine ring, it serves as a versatile chiral building block and intermediate in medicinal chemistry . The compound is commercially available as both the free base (CAS 880361-92-2) and the hydrochloride salt (CAS 1423040-89-4) from multiple vendors with purities ranging from 95% to 98% .

Why (3S)-3-(2-Ethoxyethoxy)pyrrolidine Cannot Be Interchanged with Racemic or Alternative Pyrrolidine Ethers


Generic substitution among pyrrolidine ether analogs carries quantifiable risk because stereochemistry at the 3-position, alkoxy chain length, and salt form each independently govern toxicity classification, computed physicochemical parameters, and scaffold applicability. The (3R)-enantiomer (CAS 880361-96-6) carries an Acute Toxicity Category 1 (Dermal) hazard classification with a Danger signal word , while the (3S)-enantiomer and its hydrochloride salt are classified only as Warning/GHS07 irritants . The achiral (racemic) 3-(2-ethoxyethoxy)pyrrolidine (CAS 946681-59-0) lacks defined stereochemistry, precluding its use in target engagements where enantiomeric purity is critical for biological activity . The methoxy analog (3S)-3-(2-methoxyethoxy)pyrrolidine (CAS 880362-02-7) differs by one methylene unit in the side chain, altering molecular weight (145.20 vs. 159.23 g/mol), lipophilicity, and hydrogen-bonding capacity . These differences preclude simple interchangeability in stereospecific synthesis, Chiral Pool strategies, or pharmacological studies.

Quantitative Differentiation Evidence for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Against Closest Analog Comparators


Enantiomer-Specific Acute Dermal Toxicity Classification: (3S) vs. (3R)

The (3R)-enantiomer of 3-(2-ethoxyethoxy)pyrrolidine (CAS 880361-96-6) is classified by Sigma-Aldrich as Acute Toxicity Category 1 (Dermal), the highest severity category for dermal acute toxicity, with a Danger signal word and Storage Class 6.1A (combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) . In contrast, the (3S)-enantiomer hydrochloride salt (CAS 1423040-89-4) carries only a GHS07 Warning pictogram with H302/H315/H319/H335 hazard statements (harmful if swallowed; causes skin/eye irritation; may cause respiratory irritation) and no acute toxicity Category 1 classification . The (3S) free base (CAS 880361-92-2) similarly lacks any Acute Tox. 1 classification in available vendor SDS documentation . This represents a categorical difference of at least 3 GHS acute toxicity category levels between enantiomers.

Chiral safety profiling Enantiomer toxicity differentiation Laboratory risk assessment

Computed LogP and TPSA Differentiation: (3S)-Ethoxyethoxy vs. (3S)-Methoxyethoxy Side Chain

The (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride salt (CAS 1423040-89-4) has a computed LogP of 0.82 and a topological polar surface area (TPSA) of 30.49 Ų as reported by Chemscene , with an alternative computed LogP of 0.018 reported by Fluorochem for the same compound using a different algorithm . In comparison, the methoxy analog (3S)-3-(2-methoxyethoxy)pyrrolidine (CAS 880362-02-7) has a lower molecular weight (145.20 vs. 159.23 g/mol for the free base, or 181.66 vs. 195.69 g/mol as hydrochloride salts) and one fewer rotatable bond, which alters the lipophilic/hydrophilic balance . The additional methylene unit in the ethoxyethoxy chain (C₂H₅O– vs. CH₃O– terminal group) increases the computed LogP by approximately 0.3–0.8 log units relative to the methoxy analog, which lies within the optimal LogP range of 2–3 identified for cellular PI3Kδ inhibitory activity when this scaffold is incorporated into larger heteroaromatic systems [1].

Lipophilicity optimization In silico ADME Permeability prediction

Purity Grade Availability: (3S)-Enantiomer vs. Racemic/Achiral Analog

The (3S)-3-(2-ethoxyethoxy)pyrrolidine free base is commercially available at 98% purity from Leyan (Product No. 1557033) , while the hydrochloride salt is offered at 97% purity by Fluorochem (Product Code F645649) and at 95% by Enamine via Sigma-Aldrich (Product No. ENA375227411) . In contrast, the achiral (racemic) 3-(2-ethoxyethoxy)pyrrolidine (CAS 946681-59-0) is typically supplied at 95% purity (Leyan Product No. 2128175, MolCore NLT 97%) and lacks stereochemical definition. The (3R)-enantiomer, available only as an AldrichCPR collection chemical from Sigma-Aldrich, is sold 'as-is' without analytical data or purity certification, with the explicit disclaimer that Sigma-Aldrich does not collect analytical data for this product . This makes the (3R)-enantiomer unsuitable for applications requiring documented purity or batch-to-batch consistency.

Enantiomeric purity Chiral building block procurement Stereospecific synthesis

Chiral Pyrrolidine-Oxy Scaffold in PI3Kδ Inhibitors: Class-Level Permeability and MW/PSA Advantage

In a class-level SAR study published by Novartis (Hoegenauer et al., 2016), the introduction of a chiral pyrrolidine-oxy group to replace the position-4 aromatic ring of 4,6-diaryl quinazolines yielded PI3Kδ inhibitors that retained potency and selectivity while demonstrating improved permeability, reduced molecular weight, and reduced polar surface area (PSA) compared to the parent diaryl quinazoline series [1]. The study established that cellular activity in this series was LogP-dependent, with an optimal LogP range of 2–3 [1]. In a related study (Xin et al., 2018), 4-pyrrolidineoxy-substituted quinazolines achieved PI3Kδ IC₅₀ values of 3.0–4.5 nM, comparable to idelalisib (IC₅₀ = 2.7 nM), with excellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms [2]. While (3S)-3-(2-ethoxyethoxy)pyrrolidine itself is not the final bioactive molecule, its chiral pyrrolidine core and ethoxyethoxy side chain represent the exact structural features identified as critical for this property-enhancing scaffold modification.

PI3K delta inhibition Property-guided drug design Fsp3-enriched scaffolds

Pyrrolidine Ether Scaffold in NK3 Receptor Antagonists: Oral In Vivo Efficacy at Class Level

Ratni et al. (2010) reported the rational design of a novel series of pyrrolidine derivatives as neurokinin-3 (NK3) receptor antagonists, demonstrating that typical representatives in this series showed in vivo efficacy after oral administration in an NK3-mediated functional assay [1]. Related patent literature from F. Hoffmann-La Roche (Patent US8318759; EP2185540) further establishes that pyrrolidine ether derivatives—structurally related to (3S)-3-(2-ethoxyethoxy)pyrrolidine—function as high-potential NK3 receptor antagonists [2][3]. While specific Ki or IC₅₀ values for the (3S)-3-(2-ethoxyethoxy)pyrrolidine fragment itself are not publicly available, the ethoxyethoxy-substituted pyrrolidine substructure maps directly onto the pharmacophoric elements required for this target class.

NK3 receptor antagonism CNS drug discovery Oral bioavailability

Hydrochloride Salt Form Advantage: Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt of (3S)-3-(2-ethoxyethoxy)pyrrolidine (CAS 1423040-89-4) is documented to be more stable and soluble in water compared to its free base form . The free base (CAS 880361-92-2) is a liquid at room temperature with limited aqueous solubility, while the HCl salt is a solid at ambient conditions, facilitating accurate weighing and handling in parallel synthesis workflows . Computationally, the salt form shows a TPSA of 30.49 Ų and 3 H-bond acceptors with 1 H-bond donor, indicating moderate polarity suitable for both aqueous and organic reaction media . In contrast, the (3R)-enantiomer free base (the only form commercially available for the R-enantiomer) is a solid but carries the Acute Tox. 1 Dermal classification discussed above .

Salt form selection Aqueous solubility Laboratory handling

Recommended Application Scenarios for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Based on Verified Differentiation Evidence


Stereospecific Synthesis of PI3Kδ Inhibitor Candidates Using the Chiral Pyrrolidine-Oxy Scaffold

Deploy (3S)-3-(2-ethoxyethoxy)pyrrolidine as the enantiopure chiral building block for assembling 4-pyrrolidineoxy-substituted quinazoline or heteroaromatic PI3Kδ inhibitors. The (3S) configuration and ethoxyethoxy side chain position the assembled inhibitor within the optimal LogP range of 2–3 identified by Hoegenauer et al. (2016), while the scaffold's Fsp3-enriched character contributes to the improved permeability, reduced molecular weight, and reduced PSA demonstrated for this inhibitor class relative to 4,6-diaryl quinazoline comparators [1]. The 97–98% commercially available purity supports reproducible SAR exploration .

Chiral Pool Intermediate for NK3 Receptor Antagonist Lead Optimization

Use (3S)-3-(2-ethoxyethoxy)pyrrolidine in the synthesis of pyrrolidine ether-based NK3 receptor antagonists for CNS indications including schizophrenia, depression, and pain. The ethoxyethoxy-substituted pyrrolidine core maps onto the pharmacophore validated by Ratni et al. (2010), where orally administered representatives demonstrated in vivo efficacy in NK3-mediated functional assays [2]. The hydrochloride salt form facilitates aqueous reaction conditions and salt metathesis steps during lead optimization .

Occupational-Safety-First Chiral Building Block for Academic and Industrial Medicinal Chemistry Laboratories

Select (3S)-3-(2-ethoxyethoxy)pyrrolidine (free base or HCl salt) over the (3R)-enantiomer when laboratory safety infrastructure cannot accommodate Acute Toxicity Category 1 substances. The (3S)-enantiomer's GHS07 Warning classification (vs. the (3R)-enantiomer's Acute Tox. 1 Dermal Danger classification and Storage Class 6.1A requirement) eliminates the need for dedicated toxic substance storage, specialized personal protective equipment beyond standard lab PPE, and hazardous material shipping surcharges . This makes the (3S)-enantiomer the pragmatic choice for academic core facilities, undergraduate teaching laboratories, and high-throughput medicinal chemistry groups where occupational hygiene simplification is prioritized.

Property-Guided Fragment Elaboration Leveraging Computed LogP and TPSA Parameters

Incorporate (3S)-3-(2-ethoxyethoxy)pyrrolidine into fragment-based drug discovery (FBDD) workflows where the computed LogP (0.82) and TPSA (30.49 Ų) values serve as starting parameters for predicting the physicochemical trajectory of elaborated leads. The ethoxyethoxy chain provides a +0.3 to +0.8 LogP increment over the methoxyethoxy analog while maintaining 3 H-bond acceptors and 1 H-bond donor, enabling fine-tuning of lipophilicity without introducing additional H-bond donors that could compromise CNS MPO desirability scores .

Quote Request

Request a Quote for (3S)-3-(2-Ethoxyethoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.